2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid
CAS No.: 1142214-69-4
Cat. No.: VC8051357
Molecular Formula: C15H20N4O3
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.
![2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid - 1142214-69-4](/images/structure/VC8051357.png)
Specification
CAS No. | 1142214-69-4 |
---|---|
Molecular Formula | C15H20N4O3 |
Molecular Weight | 304.34 g/mol |
IUPAC Name | 2,2-dimethyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C15H20N4O3/c1-15(2)10(11(15)13(21)22)12(20)18-6-8-19(9-7-18)14-16-4-3-5-17-14/h3-5,10-11H,6-9H2,1-2H3,(H,21,22) |
Standard InChI Key | RTOGGNKEKCMWCV-UHFFFAOYSA-N |
SMILES | CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Canonical SMILES | CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound is systematically named 2,2-dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid, with the molecular formula C₁₅H₂₀N₄O₃ and a molar mass of 304.34 g/mol . Its CAS registry number is 1142214-69-4, and it is classified as an irritant .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1142214-69-4 | |
Molecular Formula | C₁₅H₂₀N₄O₃ | |
Molar Mass | 304.34 g/mol | |
Hazard Classification | Irritant |
Structural Features
The molecule comprises:
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A cyclopropane ring substituted with two methyl groups at the 2-position and a carboxylic acid group at the 1-position.
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A piperazine ring linked via a carbonyl group at the 3-position of the cyclopropane.
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A pyrimidin-2-yl group attached to the piperazine’s 4-position .
The cyclopropane ring introduces significant steric strain, potentially influencing reactivity and binding affinity in biological systems. The pyrimidine moiety, a heteroaromatic ring with two nitrogen atoms, may participate in hydrogen bonding and π-π interactions, common in drug-receptor interactions .
Synthesis and Manufacturing
Challenges in Synthesis
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Steric Hindrance: The geminal dimethyl groups on the cyclopropane ring may impede reaction kinetics during piperazine coupling.
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Stereochemical Control: Achieving regioselectivity in pyrimidine substitution on the piperazine ring requires careful optimization .
Physicochemical Properties
Spectral Data
Though experimental spectra are unavailable, computational models predict:
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and amide).
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¹H NMR: Distinct signals for cyclopropane protons (δ 1.2–1.5 ppm) and pyrimidine aromatic protons (δ 8.5–9.0 ppm) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound could serve as a precursor for prodrugs (e.g., ester derivatives) to enhance bioavailability. Its piperazine moiety is a common pharmacophore in antipsychotics (e.g., quetiapine) .
Material Science
Cyclopropane’s rigidity makes it valuable in polymer cross-linking. Functionalization with pyrimidine could yield photoactive materials for optoelectronics .
Future Research Directions
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Synthetic Optimization: Developing enantioselective routes to resolve stereoisomers.
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Target Identification: High-throughput screening against kinase or GPCR libraries.
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ADMET Studies: Assessing pharmacokinetics and metabolic stability in vitro.
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